Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH)
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Overview
Description
Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is an important reagent used in the synthesis of peptides and proteins. It is an amino acid derivative that is an essential building block for the production of peptides and proteins. Ac-DL-Phe(4-I)-OH is a versatile reagent and has been used in a variety of applications, including peptide synthesis, protein modification, and drug design.
Scientific Research Applications
Ac-DL-Phe(4-I)-OH has a variety of applications in scientific research. It is commonly used in peptide synthesis, as it is a versatile reagent that can be used to modify the side chains of amino acids. Additionally, Ac-DL-Phe(4-I)-OH is used in the synthesis of peptide-based drugs, as it can be used to modify the structure of peptides to improve their pharmacological properties. It is also used in the synthesis of peptide-based vaccines, as it can be used to modify the structure of peptides to improve their immunogenicity.
Mechanism of Action
The mechanism by which Ac-DL-Phe(4-I)-OH modifies peptides and proteins is not yet fully understood. However, it is believed that the reaction of Ac-DL-Phe(4-I)-OH with peptides and proteins involves the formation of a covalent bond between the 4-iodo group of Ac-DL-Phe(4-I)-OH and the side chain of the amino acid. This covalent bond results in the modification of the side chain of the amino acid, which can lead to changes in the structure and properties of the peptide or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ac-DL-Phe(4-I)-OH are not yet fully understood. However, it is believed that the modification of peptides and proteins by Ac-DL-Phe(4-I)-OH can lead to changes in their structure, function, and interactions with other molecules. This can lead to changes in the biochemical and physiological processes that involve these peptides and proteins.
Advantages and Limitations for Lab Experiments
Ac-DL-Phe(4-I)-OH has several advantages for use in laboratory experiments. It is a versatile reagent that can be used to modify the side chains of amino acids, which can lead to changes in the structure and properties of peptides and proteins. Additionally, it is relatively easy to synthesize and can be produced with high purity and yields. However, Ac-DL-Phe(4-I)-OH can be difficult to work with due to its volatility and reactivity.
Future Directions
There are a number of potential future directions for research involving Ac-DL-Phe(4-I)-OH. These include further exploration of the mechanism of action of Ac-DL-Phe(4-I)-OH, as well as the development of new methods for the synthesis of Ac-DL-Phe(4-I)-OH and its derivatives. Additionally, further research into the biochemical and physiological effects of Ac-DL-Phe(4-I)-OH could lead to the development of new peptide-based drugs and vaccines. Finally, research into the use of Ac-DL-Phe(4-I)-OH in the synthesis of other peptide and protein derivatives could lead to the development of new reagents and techniques for peptide and protein modification.
Synthesis Methods
Ac-DL-Phe(4-I)-OH can be synthesized via a variety of methods. One of the most common methods is the reaction of 4-iodophenylalanine with acetic anhydride in the presence of a base, such as diisopropylethylamine (DIPEA). This reaction produces Ac-DL-Phe(4-I)-OH in high yields and with good purity.
properties
IUPAC Name |
2-acetamido-3-(4-iodophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVNNJWKXVLALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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